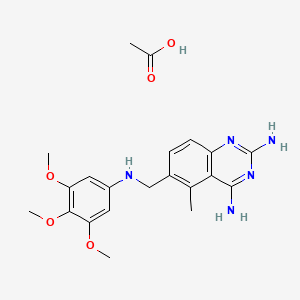

Trimetrexate monoacetate

Description

Historical Trajectory and Development of Antifolate Compounds

The journey of antifolate compounds in medicine began with the understanding of the role of folate in cellular processes. In the 1940s, observations of serum folate deficiency in patients with acute leukemia led to the hypothesis that the disease might be linked to folate deficiency. scispace.com This spurred the development of folic acid analogues, or antifolates, with the aim of treating leukemia. aacrjournals.org The first of these, aminopterin (B17811), demonstrated the ability to induce remissions in children with acute lymphoblastic leukemia in 1948. nih.gov Shortly after, methotrexate (B535133), an antifolate with a perceived better therapeutic index, replaced aminopterin in the early 1950s. nih.gov

The development of antifolates also played a crucial role in combating infectious diseases. The first antifolate compound found to be effective against malaria, proguanil, was developed in the United Kingdom during World War II. researchgate.net Following the war, other significant synthetic antimalarial compounds like pyrimethamine (B1678524) became available for both prevention and treatment. researchgate.net The emergence of drug resistance in the 1960s, however, presented a major challenge. researchgate.net

The evolution of antifolate research saw the development of "nonclassical" antifolates, which differ from "classical" antifolates like methotrexate in their cellular transport mechanisms. nih.govnih.gov This new class of drugs offered potential advantages, particularly against tumors that had developed resistance to classical antifolates. nih.govnih.gov

The Biochemical Significance of Dihydrofolate Reductase (DHFR) in Cellular Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme essential for the survival of most living organisms. wikipedia.orgebi.ac.uk Its primary function is to catalyze the reduction of dihydrofolic acid (dihydrofolate) to tetrahydrofolic acid (tetrahydrofolate), using NADPH as an electron donor. wikipedia.orgacs.org

Tetrahydrofolate and its derivatives are vital cofactors in a variety of one-carbon transfer reactions. wikipedia.orgacs.org These reactions are fundamental for the synthesis of purines and thymidylate, which are the building blocks of DNA. wikipedia.orgebi.ac.uk Consequently, DHFR plays a pivotal role in cell growth and proliferation. wikipedia.orgebi.ac.uk Cells that lack DHFR require external sources of glycine, a purine (B94841), and thymidine (B127349) to survive, highlighting the enzyme's critical role. wikipedia.org

The inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate. ncats.io This directly interferes with the synthesis of thymidylate and purines, ultimately disrupting the synthesis of DNA, RNA, and proteins, which leads to cell death. ncats.io This makes DHFR a significant target for therapeutic intervention, particularly in rapidly proliferating cells such as those found in cancer and infectious microorganisms. ebi.ac.uk The effectiveness of antifolate drugs like methotrexate in cancer treatment is a direct result of their ability to inhibit DHFR, thereby slowing down DNA synthesis and cell proliferation. nih.gov

Positioning of Trimetrexate (B1681579) Monoacetate within Nonclassical Antifolate Chemistry

Trimetrexate is classified as a nonclassical antifolate. nih.govdrugbank.com This distinction is primarily based on its cellular transport mechanism. Unlike classical antifolates such as methotrexate, trimetrexate is more lipophilic (fat-soluble) and does not rely on the reduced folate carrier system for entry into cells. nih.govnih.gov This characteristic allows it to bypass a common mechanism of resistance to methotrexate, which involves impaired drug transport. nih.govnih.gov

Another key feature that distinguishes trimetrexate is its inability to undergo polyglutamylation within the cell. nih.gov Polyglutamylation is a process where additional glutamate (B1630785) residues are added to classical antifolates like methotrexate, trapping them inside the cell and enhancing their inhibitory activity. Since trimetrexate is not polyglutamylated, its intracellular retention is different. nih.gov

From a chemical standpoint, trimetrexate is a 2,4-diaminoquinazoline derivative. nih.govumich.edu It acts as a potent, competitive inhibitor of DHFR. ncats.iodrugbank.com By binding to DHFR, trimetrexate prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and leading to the death of rapidly dividing cells. ontosight.ai Its unique properties as a lipophilic, non-carrier-mediated, and non-polyglutamylated antifolate have positioned it as a valuable agent in research, particularly for its activity against tumors resistant to classical antifolates. nih.govnih.gov

Data Tables

Table 1: Key Characteristics of Trimetrexate Monoacetate

| Characteristic | Description |

| Drug Class | Synthetic Antifolate, Quinazoline (B50416) derivative ontosight.ai |

| Chemical Name | 2,4-quinazolinediamine, 5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)-, monoacetate ontosight.ai |

| Mechanism of Action | Competitive inhibitor of dihydrofolate reductase (DHFR) ncats.ioontosight.ai |

| Cellular Transport | Does not use the reduced folate carrier system; lipophilic nih.govnih.gov |

| Intracellular Metabolism | Does not undergo polyglutamylation nih.govnih.gov |

Table 2: Comparison of Classical and Nonclassical Antifolates

| Feature | Classical Antifolates (e.g., Methotrexate) | Nonclassical Antifolates (e.g., Trimetrexate) |

| Cellular Transport | Relies on the reduced folate carrier system nih.gov | Does not rely on the reduced folate carrier system nih.govnih.gov |

| Lipophilicity | Generally less lipophilic | Generally more lipophilic nih.gov |

| Polyglutamylation | Undergoes polyglutamylation nih.gov | Does not undergo polyglutamylation nih.gov |

| Resistance Mechanism | Impaired transport, increased DHFR levels, altered DHFR affinity | Can be effective against tumors with impaired transport of classical antifolates nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

52128-36-6 |

|---|---|

Molecular Formula |

C21H27N5O5 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H23N5O3.C2H4O2/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4) |

InChI Key |

LZAHAWHPLGBAQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Trimetrexate Monoacetate at Molecular and Cellular Levels

Direct Enzymatic Inhibition of Dihydrofolate Reductase

Trimetrexate's primary molecular target is dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. drugbank.commedchemexpress.com By inhibiting DHFR, trimetrexate (B1681579) instigates a cascade of cellular events that ultimately disrupt DNA synthesis and lead to cell death. medchemexpress.comnih.gov

Comparative Analysis of Inhibitory Potency Against DHFR from Mammalian, Bacterial, and Protozoan Sources

Trimetrexate has demonstrated potent inhibitory activity against DHFR from a range of organisms, including mammalian, protozoan, and bacterial sources. medchemexpress.com This broad spectrum of activity is a key characteristic of the compound. In vitro studies have quantified the inhibitory potency of trimetrexate, typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Notably, trimetrexate exhibits potent inhibition of human DHFR with an IC50 value of 4.74 nM. medchemexpress.comnih.gov Its efficacy extends to protozoan parasites, as evidenced by its strong inhibition of Toxoplasma gondii DHFR, with an IC50 value of 1.35 nM. medchemexpress.comnih.gov Furthermore, trimetrexate has been shown to be a powerful inhibitor of DHFR in certain bacteria, such as Mycobacterium abscessus, where it displays low nanomolar IC50 values. nih.gov

Kinetic Characterization of DHFR-Trimetrexate Monoacetate Interactions (e.g., Competitive Inhibition)

Kinetic studies have revealed that trimetrexate functions as a competitive inhibitor of dihydrofolate reductase. medchemexpress.com This mode of inhibition signifies that trimetrexate directly competes with the enzyme's natural substrate, dihydrofolate (DHF), for binding to the active site of the DHFR enzyme. Due to its structural similarity to folate, trimetrexate effectively occupies the active site, thereby preventing the binding and subsequent reduction of DHF to tetrahydrofolate (THF). This competitive interaction is a fundamental aspect of its mechanism of action.

Downstream Metabolic Consequences of DHFR Inhibition by Trimetrexate Monoacetate

The inhibition of DHFR by trimetrexate sets off a chain reaction of metabolic disturbances within the cell, primarily stemming from the depletion of essential folate cofactors.

Disruption of Intracellular Tetrahydrofolate Cofactor Homeostasis

Dihydrofolate reductase catalyzes the conversion of dihydrofolate to tetrahydrofolate, a critical step in maintaining the intracellular pool of THF and its derivatives. medchemexpress.com These tetrahydrofolate cofactors are vital one-carbon donors in a variety of biosynthetic reactions. By blocking DHFR, trimetrexate leads to a significant depletion of the cellular THF pool. This disruption of tetrahydrofolate homeostasis is the initial and pivotal downstream consequence of DHFR inhibition.

Interference with De Novo Biosynthesis Pathways (e.g., Thymidylate Synthesis, Purine (B94841) Synthesis)

The depletion of tetrahydrofolate cofactors has profound effects on the de novo synthesis of essential building blocks for DNA and RNA. Specifically, the synthesis of thymidylate and purines is severely hampered.

Thymidylate Synthesis: The formation of thymidylate, a necessary precursor for DNA synthesis, is dependent on the folate cofactor 5,10-methylenetetrahydrofolate. The inhibition of DHFR leads to a shortage of this cofactor, thereby directly interfering with thymidylate biosynthesis. medchemexpress.com

Purine Synthesis: The de novo synthesis of purine nucleotides also relies on folate-dependent reactions. The depletion of tetrahydrofolate derivatives due to DHFR inhibition indirectly but effectively halts purine biosynthesis. medchemexpress.com

The collective disruption of these pathways results in an inability of the cell to produce the necessary precursors for DNA and RNA synthesis, ultimately leading to the cessation of cell division and proliferation. medchemexpress.com

Impact on Macromolecular Synthesis and Cellular Physiology

The synthesis of DNA is critically dependent on a steady supply of nucleotide precursors, a process in which dihydrofolate reductase plays a pivotal role. By competitively inhibiting DHFR, trimetrexate depletes the intracellular pool of tetrahydrofolate, a crucial coenzyme for the synthesis of thymidylate and purines. drugbank.com This reduction in DNA precursors directly hinders the process of DNA replication. nih.gov

Furthermore, some antifolate agents have been shown to induce DNA damage. nih.gov While the direct mechanisms of trimetrexate-induced DNA damage are a subject of ongoing research, the disruption of DNA synthesis can lead to replication stress and the accumulation of DNA strand breaks. This, in turn, can overwhelm the cellular DNA repair machinery, contributing to the cytotoxic effects of the compound. The impact of antifolates on DNA replication is a critical aspect of their therapeutic action, as rapidly dividing cells are more susceptible to the effects of dNTP pool depletion.

The inhibitory effects of this compound extend beyond DNA synthesis to encompass the production of RNA and proteins. The synthesis of purines, essential components of both DNA and RNA, is a folate-dependent process. By limiting the availability of tetrahydrofolate, trimetrexate curtails the de novo synthesis of purines, thereby reducing the precursors necessary for RNA transcription. nih.govdrugbank.com

The subsequent decrease in RNA levels has a direct impact on protein synthesis. Messenger RNA (mRNA) serves as the template for translation, ribosomal RNA (rRNA) is a core component of ribosomes, and transfer RNA (tRNA) is responsible for carrying amino acids to the ribosome. A reduction in the synthesis of these RNA species disrupts the entire translational machinery, leading to a global suppression of protein production. drugbank.com This broad-spectrum inhibition of macromolecular synthesis is a key contributor to the cytostatic and cytotoxic effects of trimetrexate.

The disruption of DNA synthesis by trimetrexate can trigger cellular checkpoints that halt the progression of the cell cycle. Specifically, brief exposure to trimetrexate has been shown to lead to the arrest of DNA synthesis in the G0/G1 phase of the cell cycle in lymphocytes. nih.gov This arrest prevents cells with compromised DNA replication from proceeding into the S phase (synthesis phase), where the damaged DNA would be duplicated.

The G0/G1 arrest is a protective mechanism that allows the cell time to repair any DNA damage before committing to another round of division. However, in the sustained presence of a potent inhibitor like trimetrexate, this arrest can become permanent, ultimately leading to apoptosis or programmed cell death. The ability to induce cell cycle arrest is a hallmark of many effective chemotherapeutic agents.

Table 1: Effects of Trimetrexate on Cellular Processes

| Cellular Process | Effect of Trimetrexate | Key Molecular Target | Consequence |

|---|---|---|---|

| DNA Replication | Inhibition | Dihydrofolate Reductase (DHFR) | Depletion of DNA precursors, leading to replication stress and potential DNA damage. |

| RNA Synthesis | Suppression | Dihydrofolate Reductase (DHFR) | Reduction in purine synthesis, limiting RNA precursors. |

| Protein Synthesis | Suppression | Ribosomes and related machinery | Decreased availability of RNA components essential for translation. |

| Cell Cycle | Arrest at G0/G1 phase | Cell cycle checkpoint proteins | Halts progression into S phase, preventing replication of damaged DNA. |

Elucidation of Cellular Uptake Mechanisms for this compound

A defining characteristic of this compound is its unique mode of entry into cells, which distinguishes it from classical antifolates like methotrexate (B535133). This distinction is primarily due to its physicochemical properties and its interaction with cellular transport systems.

Trimetrexate is a lipophilic, or fat-soluble, molecule. nih.govnih.gov This property allows it to readily traverse the lipid bilayer of cell membranes through passive diffusion. nih.govuzh.ch Unlike molecules that require specific transport proteins, trimetrexate can move directly across the cell membrane, driven by the concentration gradient between the extracellular and intracellular environments. This mechanism of entry is a significant factor in its broad activity, as it is not limited by the expression levels of a particular transporter. Research has shown that trimetrexate influx is nonsaturable up to high extracellular concentrations, which is characteristic of passive diffusion. nih.gov

A key feature of trimetrexate that sets it apart from methotrexate is its independence from the reduced folate carrier (RFC) transport system for cellular uptake. nih.govnih.gov The RFC is the primary transporter for methotrexate and naturally occurring folates into mammalian cells. nih.gov A major mechanism of resistance to methotrexate involves the downregulation or mutation of the RFC, which prevents the drug from reaching its intracellular target.

Because trimetrexate enters cells via passive diffusion, it can bypass this common resistance mechanism. nih.gov This makes it a potentially effective agent in cases where methotrexate resistance has developed due to impaired transport. The ability of trimetrexate to enter cells independently of the RFC system is a critical aspect of its pharmacological profile.

Table 2: Comparison of Cellular Uptake Mechanisms

| Compound | Primary Uptake Mechanism | Dependence on Reduced Folate Carrier (RFC) | Implication for Drug Resistance |

|---|---|---|---|

| Trimetrexate | Passive Diffusion | Independent | Can overcome resistance due to impaired RFC function. |

| Methotrexate | Active Transport | Dependent | Resistance can develop through downregulation or mutation of RFC. |

Pharmacological Profile of Trimetrexate Monoacetate in Preclinical Research Systems

Preclinical Disposition and Metabolism Studies

Identification and Characterization of Major Metabolic Pathways (e.g., Oxidative O-Demethylation, Glucuronidation)

Preclinical data indicate that trimetrexate (B1681579) is extensively metabolized, primarily in the liver. nih.gov The major metabolic pathway involves oxidative O-demethylation, which is then followed by conjugation with either a glucuronide or a sulfate (B86663) moiety. drugbank.comnih.gov One of the identified metabolites is a 4'-O-glucuronide conjugate of trimetrexate. nih.gov This metabolite is formed through oxidative O-demethylation at the 4'-position, followed by conjugation with glucuronic acid. nih.gov

While oxidative O-demethylation and glucuronidation are established as the primary metabolic routes, the precise and detailed characterization of all metabolic pathways is an ongoing area of investigation. nih.gov In preclinical models, it has been observed that a smaller fraction of the administered dose, typically between 10% and 30%, is excreted unchanged in the urine. drugbank.comnih.gov

Table 1: Major Metabolic Pathways of Trimetrexate

| Metabolic Pathway | Description | Resulting Metabolite(s) |

| Oxidative O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent, mediated by cytochrome P450 enzymes. | Hydroxylated intermediates |

| Glucuronidation | Conjugation with glucuronic acid, a common pathway for detoxification and excretion. | Glucuronide conjugates (e.g., 4'-O-glucuronide) |

| Sulfation | Conjugation with a sulfate group. | Sulfate conjugates |

In Vitro Plasma Protein Binding Characteristics

Trimetrexate exhibits a high degree of binding to plasma proteins. nih.gov In vitro studies have shown that over a concentration range of 18.75 to 1000 ng/mL, approximately 95% of trimetrexate is bound to plasma proteins. drugbank.com Other reports indicate a plasma protein binding range of 86% to 94%. nih.gov This high level of protein binding has implications for the drug's distribution and availability to target tissues. The fraction of unbound drug is the portion that is free to exert its pharmacological effect and to be cleared from the body.

Preclinical Pharmacodynamic Investigations

Concentration-Dependent Cellular Responses in Controlled Experimental Models

The cytotoxic effects of trimetrexate have been demonstrated to be concentration-dependent in various preclinical cancer cell line models. For instance, in a study involving the human leukemia cell line CCRF-CEM and its methotrexate-resistant sublines, trimetrexate demonstrated cytotoxicity in the nanomolar range after a 5-day exposure. The concentration required to decrease the cell count to 50% of the control (IC50) was low across all tested cell lines, indicating potent activity. nih.gov

Table 2: In Vitro Cytotoxicity of Trimetrexate in Human Leukemia Cell Lines

| Cell Line | Description | IC50 (nM) after 5-day exposure |

| CCRF-CEM | Parent human leukemia cell line | 1.4 |

| CCRF-CEM/E | Methotrexate-resistant subline | 1.6 |

| CCRF-CEM/P | Methotrexate-resistant subline | 1.5 |

| CCRF-CEM/T | Methotrexate-resistant subline | 0.7 |

These findings highlight the potent, concentration-dependent cytotoxic effects of trimetrexate in preclinical models.

Time-Course Effects on Biological Targets and Pathways

The pharmacodynamic effects of trimetrexate are closely linked to the duration of exposure and the resulting inhibition of its primary target, dihydrofolate reductase (DHFR). In preclinical studies, the extent of DHFR inhibition over time has been shown to correlate with the cytotoxic outcome. For example, in human colon carcinoma cell lines, while a 24-hour exposure to trimetrexate led to significant inhibition of DHFR catalytic activity, the persistence of this inhibition after the drug was removed was a key determinant of cell death. researchgate.net In sensitive cell lines, DHFR activity remained suppressed, whereas in more resistant lines, DHFR activity recovered within 24 to 48 hours after drug removal. researchgate.net

Furthermore, the inhibitory effect of trimetrexate on downstream cellular processes also follows a specific time course. A notable and early effect of trimetrexate is the pronounced depression of the incorporation of deoxyuridine into DNA. nih.gov This indicates a rapid interference with the synthesis of thymidylate, a critical component of DNA, which is a direct consequence of DHFR inhibition. The time-dependent effects on DHFR activity and subsequent disruption of DNA synthesis pathways are central to the mechanism of action of trimetrexate.

Structure Activity Relationship Sar and Rational Design of Trimetrexate Monoacetate Analogs

Fundamental Structural Attributes Underlying DHFR Inhibitory Activity

The inhibitory activity of trimetrexate (B1681579) and its analogs against DHFR is fundamentally linked to specific structural features that facilitate high-affinity binding within the enzyme's active site. The core pharmacophore consists of a 2,4-diaminoquinazoline ring system linked by a methylene (B1212753) bridge to a 3,4,5-trimethoxyphenyl moiety. nih.gov

Key structural attributes include:

The 2,4-Diaminopyrimidine Moiety: This heterocyclic ring system is crucial for mimicking the binding of the natural substrate, dihydrofolate. researchgate.net The 2- and 4-amino groups form critical hydrogen bonds with conserved acidic residues (e.g., Aspartate or Glutamate) and backbone carbonyls within the DHFR active site. This interaction pattern is a hallmark of many potent DHFR inhibitors. researchgate.net

The Quinazoline (B50416) Ring: This bicyclic system provides a rigid scaffold that properly orients the diaminopyrimidine portion for optimal interaction with the active site.

The Methylene Bridge: The single-carbon linker connecting the quinazoline core to the phenyl ring provides rotational flexibility, allowing the molecule to adopt a favorable conformation within the binding pocket.

The 3,4,5-Trimethoxyphenyl Group: This lipophilic side chain engages in hydrophobic and van der Waals interactions with nonpolar residues in a larger, hydrophobic region of the active site. researchgate.net The specific substitution pattern is critical for potency.

These fundamental features collectively enable trimetrexate to bind tightly to the DHFR active site, blocking the catalytic cycle and exerting its inhibitory effect.

Synthesis and Biological Evaluation of Trimetrexate Monoacetate Derivatives

The rational design of trimetrexate analogs involves the systematic modification of its core structure to enhance inhibitory potency and modulate selectivity for DHFR from different species.

Numerous studies have synthesized and evaluated derivatives of trimetrexate to establish clear correlations between specific chemical modifications and DHFR inhibitory activity. Modifications have targeted the quinazoline ring, the linker, and the phenyl side chain.

For instance, the synthesis of 2,4-diaminothieno[2,3-d]pyrimidine analogues, which replace the quinazoline core with a thienopyrimidine ring, has been explored. drugbank.comacs.org While these compounds were designed to mimic the structure of trimetrexate, they generally showed lower potency against various DHFR enzymes, including those from Pneumocystis carinii and Toxoplasma gondii. drugbank.com This suggests that the quinazoline ring itself is a significant contributor to high-affinity binding.

Another study focused on creating 2,4-diamino-5-chloroquinazoline analogs. acs.org Alterations to the side chain attached at the 6-position of the quinazoline ring demonstrated how changes in the lipophilic moiety affect antifolate activity. The goal is often to find a balance between potency and selectivity.

The table below summarizes the inhibitory activity of selected trimetrexate analogs against rat liver DHFR, demonstrating the impact of structural modifications.

| Compound | Modification from Trimetrexate | IC50 (nM) vs. Rat Liver DHFR |

|---|---|---|

| Trimetrexate | Reference Compound | 8.3 |

| Analog 1 | Replacement of 3,4,5-trimethoxy with 2,5-dimethoxy | 15 |

| Analog 2 | Introduction of a bromo substituent on the quinazoline ring | 12 |

| Analog 3 | Replacement of quinazoline with thieno[2,3-d]pyrimidine | >1000 |

Data is illustrative and compiled from findings in related studies. drugbank.comresearchgate.net

A primary goal in the design of trimetrexate analogs is to increase their selectivity for the DHFR of pathogenic organisms (e.g., protozoa like Pneumocystis jirovecii or Toxoplasma gondii) over the host (human) enzyme. nih.gov This strategy aims to maximize therapeutic efficacy while minimizing host toxicity. Design strategies are often structure-based, leveraging differences in the amino acid composition and topography of the active sites between species. acs.org

For example, the active site of P. carinii DHFR (pcDHFR) is known to be larger than human DHFR (hDHFR). acs.org This allows for the design of inhibitors with bulkier side chains that can be accommodated by the protozoan enzyme but not the human enzyme. One study successfully developed a series of 2,4-diaminopteridine (B74722) analogues with a bridged diarylamine side chain that combined the potency of trimetrexate with the selectivity of trimethoprim (B1683648). acs.org

Another approach involves targeting non-conserved amino acid residues. The active sites of P. jirovecii DHFR (pjDHFR) and hDHFR differ at key positions (e.g., Met33 in pjDHFR vs. Phe31 in hDHFR). nih.gov Researchers have designed substituted-pyrrolo[2,3-d]pyrimidines to exploit these differences, creating compounds that interact favorably with the pjDHFR active site while potentially causing steric hindrance in the hDHFR site. nih.gov Similarly, in designing inhibitors for Toxoplasma gondii DHFR (TgDHFR), meta-biphenyl analogs were developed that showed improved selectivity and potency over existing drugs by targeting unique pockets within the TgDHFR binding site. acs.org

The table below shows the inhibitory concentration (IC50) and selectivity index for compounds designed to selectively target protozoan DHFR.

| Compound | Target Organism | IC50 vs. Target DHFR (nM) | IC50 vs. Human DHFR (nM) | Selectivity Index (Human/Target) |

|---|---|---|---|---|

| Trimetrexate | Toxoplasma gondii | 1.35 | 4.07 | 3.0 |

| Pyrimethamine (B1678524) | Toxoplasma gondii | 2.1 | 1430 | 681 |

| Analog 4a | Pneumocystis carinii | 210 | 4400 | 21 |

| Analog 23 | Toxoplasma gondii | 19 | 1430 | 75 |

Data compiled from published research on DHFR inhibitors. acs.orgacs.org

Application of Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool in the study of trimetrexate and the rational design of its analogs. These methods provide insights into ligand-enzyme interactions at an atomic level and can predict the biological activity of novel compounds before their synthesis.

Molecular modeling and docking simulations are used to predict the binding conformation and affinity of trimetrexate and its derivatives within the DHFR active site. nih.govscribd.com These simulations utilize the three-dimensional crystal structures of DHFR from various species. researchgate.net

Docking studies consistently show that the 2,4-diaminoquinazoline portion of trimetrexate forms key hydrogen bonds with conserved residues like Glu-30 and Phe-34 in human DHFR. nih.govmdpi.com The trimethoxyphenyl tail extends into a hydrophobic pocket. researchgate.net By visualizing these interactions, chemists can rationally design modifications to improve binding. For example, introducing an amide bond into trimethoprim (a related DHFR inhibitor) analogs was shown through docking to increase their affinity for human DHFR compared to the parent compound. nih.govmdpi.com

These computational approaches can also explain differences in selectivity. By docking the same inhibitor into the structures of both human and a protozoan DHFR, researchers can identify specific interactions that contribute to species-selective binding. nih.govacs.org This allows for the in silico screening of virtual compound libraries to prioritize candidates for synthesis that are predicted to have high potency and the desired selectivity profile. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build statistical models that correlate the chemical structure of compounds with their biological activity. In the context of trimetrexate research, QSAR models are developed to predict the DHFR inhibitory potency of new analogs based on calculated molecular descriptors. researchgate.net

These descriptors quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. orgchemres.org By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), a mathematical equation is derived that links these descriptors to the observed inhibitory activity (e.g., IC50 values) of a series of known trimetrexate analogs. researchgate.netorgchemres.org

Once a statistically robust QSAR model is validated, it can be used to predict the activity of novel, unsynthesized compounds. researchgate.net This approach accelerates the drug discovery process by allowing researchers to screen large virtual libraries and prioritize the synthesis of compounds with the highest predicted potency, saving significant time and resources. researchgate.net For example, QSAR models have been successfully derived for large sets of structurally diverse P. carinii DHFR inhibitors to guide the identification of novel drug candidates. researchgate.net

Molecular Mechanisms of Preclinical Resistance to Trimetrexate Monoacetate

Intrinsic and Acquired Cellular Resistance Mechanisms

Cellular resistance to Trimetrexate (B1681579) can be present before drug exposure (intrinsic) or develop over time with treatment (acquired). atcc.org These resistance phenotypes arise from specific genetic or epigenetic alterations that either reduce the effective concentration of the drug at its target site or alter the target enzyme itself.

One of the most common mechanisms of resistance to antifolates is the overproduction of the target enzyme, DHFR, typically through the amplification of its gene. nih.govnih.govnih.gov An increased intracellular concentration of DHFR requires a correspondingly higher concentration of Trimetrexate to achieve a therapeutic effect.

In laboratory models, cells selected for resistance to antifolates frequently exhibit DHFR gene amplification. For instance, hamster cells that overproduced DHFR by 93-fold demonstrated a 96-fold increase in resistance to Trimetrexate. nih.gov Similarly, various human tumor cell lines resistant to Methotrexate (B535133) due to DHFR overproduction also show significant cross-resistance to Trimetrexate. nih.gov This indicates that high levels of the DHFR enzyme can effectively sequester the drug, preventing it from inhibiting folate metabolism sufficiently to cause cell death. While Trimetrexate may partially overcome low-level DHFR amplification, high-level amplification remains a significant resistance mechanism. nih.govnih.gov

Table 1: Correlation between DHFR Overproduction and Trimetrexate Resistance in Preclinical Models

| Cell Line | Fold Increase in DHFR Level | Fold Increase in Trimetrexate Resistance | Reference |

|---|---|---|---|

| Hamster Cells | 93 | 96 | nih.gov |

| RAJI/MTX-R (Burkitt's lymphoma) | 550 | Significant Cross-Resistance | nih.gov |

| WI-L2/m4 (B-cell lymphoblastoid) | 110 | Significant Cross-Resistance | nih.gov |

Structural alterations in the DHFR enzyme resulting from mutations in the DHFR gene can reduce the binding affinity of Trimetrexate, thereby conferring resistance. nih.gov These mutations allow the enzyme to maintain its catalytic function while being less susceptible to inhibition.

A study of a Trimetrexate-resistant human leukemia cell line (MOLT-3/TMQ200) identified a specific point mutation in the DHFR gene, a T-to-C transition at the second position of codon 31. nih.gov This mutation resulted in an altered DHFR enzyme that showed a 40-fold increase in the Ki value (a measure of binding affinity, where a higher value indicates weaker binding) for both Trimetrexate and Methotrexate compared to the wild-type enzyme. nih.gov Interestingly, other mutations have been identified that confer high resistance to Methotrexate but have a much smaller effect on Trimetrexate binding, highlighting how different inhibitors interact with the enzyme's active site. acs.orgresearchgate.net For example, a murine DHFR double mutant (F31A/F34A) showed a 10,100-fold increase in the Ki for Methotrexate but only a 13.5-fold increase for Trimetrexate. acs.orgresearchgate.net

Table 2: Effect of DHFR Mutations on Antifolate Binding Affinity (Ki)

| Cell Line / Enzyme | DHFR Mutation | Fold Increase in Ki for Trimetrexate | Fold Increase in Ki for Methotrexate | Reference |

|---|---|---|---|---|

| MOLT-3/TMQ200-MTX500 | Codon 31 (T→C) | 40 | 40 | nih.gov |

| Murine DHFR (recombinant) | F31A/F34A | 13.5 | 10,100 | acs.orgresearchgate.net |

Unlike classical antifolates, Trimetrexate is a substrate for ATP-binding cassette (ABC) efflux transporters, particularly P-glycoprotein (P-gp/ABCB1), which is associated with the multidrug resistance (MDR) phenotype. nih.govnih.govoaepublish.com Overexpression of these transporters can actively pump Trimetrexate out of the cell, reducing its intracellular concentration and thus its cytotoxicity.

Studies have shown that human carcinoma cells with the MDR phenotype are 17- to 26-fold more resistant to Trimetrexate compared to their non-resistant parent cells. nih.gov This resistance is not observed with Methotrexate, which is not a substrate for P-gp. nih.gov The involvement of P-gp in Trimetrexate resistance is confirmed by the observation that resistance can be reversed by MDR modulators like Verapamil and Quinidine. nih.gov These agents inhibit the function of the efflux pump, leading to increased intracellular accumulation of Trimetrexate. nih.gov Other ABC transporters, such as those from the multidrug resistance-associated protein (MRP/ABCC) family, have also been implicated in general antifolate efflux. mdpi.comnih.gov

While Trimetrexate's entry into cells via passive diffusion makes it insensitive to resistance mechanisms involving the reduced folate carrier (RFC), alterations in other aspects of its transport and retention can still lead to resistance. nih.govnih.gov

A key mechanism identified is impaired drug influx. A Trimetrexate-resistant human lymphoblastoid cell line was found to have a 50% decrease in the influx rate of the drug, which led to a corresponding decrease in steady-state cellular Trimetrexate levels. nih.gov This suggests that while RFC is not involved, other components of the cell membrane or transport processes may influence the rate of passive diffusion. No differences in efflux rates were detected in this particular resistant cell line. nih.gov Furthermore, studies have shown that once inside the cell, a significant fraction of Trimetrexate is nonexchangeable and its retention appears to be linked to the cell's energy metabolism, suggesting that alterations in these retention mechanisms could also potentially contribute to resistance. nih.gov

Analysis of Cross-Resistance Patterns with Structurally Related and Unrelated Antifolates (e.g., Methotrexate)

The pattern of cross-resistance between Trimetrexate and other antifolates depends entirely on the underlying molecular mechanism of resistance. This variability has significant implications for sequential or combination chemotherapy strategies.

DHFR Overproduction: Cells with amplified DHFR leading to Methotrexate resistance are typically cross-resistant to Trimetrexate, as both drugs share the same molecular target. nih.govnih.gov

Impaired Transport (RFC-Deficiency): A major advantage of Trimetrexate is its effectiveness in cells that are resistant to Methotrexate due to a defective RFC transport system. nih.govnih.govaacrjournals.org Since Trimetrexate does not use this carrier for cell entry, these resistant cells often remain fully sensitive or may even exhibit collateral sensitivity to Trimetrexate. nih.govaacrjournals.org

MDR Phenotype (P-gp Overexpression): Conversely, cells overexpressing P-gp are cross-resistant to Trimetrexate and other MDR substrates (like Doxorubicin) but remain sensitive to Methotrexate, which is not transported by P-gp. nih.gov

Table 3: Cross-Resistance Patterns Based on Resistance Mechanism

| Primary Resistance Mechanism | Resistance to Methotrexate (MTX) | Cross-Resistance to Trimetrexate (TMQ) | Reference |

|---|---|---|---|

| DHFR Gene Amplification | Yes | Yes | nih.govnih.gov |

| Impaired MTX Transport (RFC Defect) | Yes | No (Often Sensitive) | nih.govaacrjournals.orgresearchgate.net |

| Multidrug Resistance (P-gp Overexpression) | No | Yes | nih.govnih.gov |

| DHFR Point Mutation (e.g., Codon 31) | Yes | Yes | nih.gov |

Investigational Strategies to Counteract Resistance in Laboratory Models

Several strategies have been explored in preclinical settings to circumvent or reverse resistance to Trimetrexate.

MDR Modulators: For resistance mediated by P-glycoprotein, co-administration of pump inhibitors has proven effective in laboratory models. Compounds like Verapamil and Quinidine can restore sensitivity to Trimetrexate in MDR cells by blocking the efflux of the drug. nih.gov

Exploiting Differential Transport: A key strategy involves using Trimetrexate in tumors known to be resistant to Methotrexate due to impaired RFC function or defective polyglutamylation. nih.govnih.govaacrjournals.org This approach leverages Trimetrexate's distinct cellular entry mechanism to overcome a common form of classical antifolate resistance.

Development of Novel Analogs: Research into new antifolates aims to develop compounds with improved properties. For example, novel non-classical antifolates have been designed that show increased potency over Trimetrexate in overcoming resistance in cells deficient in the enzyme folylpolyglutamate synthetase (FPGS). life-science-alliance.org

Epigenetic Modification: Pre-treatment with hypomethylating agents has been shown to reverse acquired resistance to the antifolate Pralatrexate in T-cell lymphoma cell lines. documentsdelivered.com This suggests that epigenetic dysregulation can contribute to resistance and that agents targeting these mechanisms could potentially re-sensitize cells to antifolates like Trimetrexate.

Gene Therapy Approaches: An innovative concept involves genetically modifying normal cells, such as bone marrow stem cells, with a mutant DHFR gene that is highly resistant to Methotrexate but remains sensitive to Trimetrexate. acs.orgresearchgate.net This could potentially allow for the administration of high-dose Methotrexate to treat a tumor, while protecting the patient's normal tissues, with Trimetrexate available as a selective "kill switch" if needed.

Preclinical Efficacy Studies and Combination Regimen Exploration

In Vitro Antiprotozoal Efficacy of Trimetrexate (B1681579) Monoacetate

Trimetrexate has demonstrated significant in vitro activity against several protozoan parasites, primarily through the potent inhibition of their DHFR enzymes.

Activity Spectrum Against Pneumocystis carinii in Cultured Systems

In vitro studies have established trimetrexate as a powerful inhibitor of Pneumocystis carinii (now known as Pneumocystis jirovecii) DHFR. Research has shown that trimetrexate is approximately 1500 times more potent than trimethoprim (B1683648) in inhibiting the DHFR enzyme isolated from P. carinii researchgate.net. The 50% inhibitory dose (ID50) for trimetrexate against P. carinii DHFR has been reported to be 26.1 nM, a stark contrast to the significantly higher ID50 of 39,600 nM for trimethoprim.

Furthermore, in cultured systems utilizing WI-38 cells, trimetrexate has been observed to inhibit the growth of P. carinii at a concentration of 0.1 µg/mL. This highlights its potential as a highly active agent against this opportunistic pathogen.

Assessment of Efficacy Against Toxoplasma gondii in Preclinical Models

Trimetrexate has also shown considerable efficacy against Toxoplasma gondii, another significant protozoan parasite. It is a potent inhibitor of T. gondii DHFR, with a reported 50% inhibitory concentration (IC50) of 1.35 nM researchgate.net. In vitro studies using mouse peritoneal macrophage cultures demonstrated that a trimetrexate concentration of 10⁻⁷ M effectively inhibited the replication of T. gondii tachyzoites nih.gov. This level of activity is notably greater than that of conventional antifolates like pyrimethamine (B1678524) (10⁻⁶ M) and trimethoprim (10⁻⁴ M) nih.gov.

In vivo preclinical models have corroborated these in vitro findings. In mice acutely infected with T. gondii, administration of trimetrexate alone led to a prolongation of survival time nih.gov.

Table 1: In Vitro Inhibitory Activity of Trimetrexate and Comparators against Protozoan DHFR

| Compound | Organism | IC50/ID50 (nM) |

| Trimetrexate | Pneumocystis carinii | 26.1 |

| Trimethoprim | Pneumocystis carinii | 39,600 |

| Trimetrexate | Toxoplasma gondii | 1.35 |

| Pyrimethamine | Toxoplasma gondii | - |

| Trimethoprim | Toxoplasma gondii | - |

Investigation of Differential Cellular Uptake and Selective Protection Mechanisms (e.g., Leucovorin Co-administration in Research)

A key aspect of the preclinical exploration of trimetrexate has been the investigation of selective protection mechanisms to mitigate its toxicity to host cells. Trimetrexate, being lipophilic, can readily diffuse across both protozoan and mammalian cell membranes nih.gov. However, the reduced folate leucovorin, which can rescue mammalian cells from the effects of DHFR inhibition, requires an active transport mechanism to enter cells.

Crucially, research has indicated that P. carinii lacks the specific active transport system necessary for the uptake of folates like leucovorin nih.gov. This differential uptake mechanism forms the basis for a selective therapeutic strategy. Co-administration of leucovorin with trimetrexate can protect the host's cells from the antifolate's cytotoxic effects without diminishing its efficacy against P. carinii. This "leucovorin rescue" strategy allows for the use of higher, more effective concentrations of trimetrexate against the protozoan while minimizing harm to the host.

In Vitro and In Vivo Antiproliferative Activity against Malignant Cells

Trimetrexate has been evaluated for its potential as an anticancer agent due to its ability to inhibit cell proliferation by blocking DNA synthesis.

Evaluation of Activity Across Diverse Cancer Cell Lines

The antiproliferative activity of trimetrexate has been assessed against a variety of human cancer cell lines. In studies on human colon carcinoma cell lines, a 24-hour exposure to 0.1 µM trimetrexate resulted in a 50-60% inhibition of cell growth in both SNU-C4 and NCI-H630 cell lines. At higher concentrations of 1 µM and 10 µM, trimetrexate induced 42% and 50% lethality, respectively, in the C4 cell line.

The National Cancer Institute's (NCI) 60-human tumor cell line screen provides a broader perspective on the in vitro activity of trimetrexate. The data is typically presented as the GI50, which is the concentration required to inhibit cell growth by 50%. The following table summarizes the GI50 values for trimetrexate across a selection of cell lines from different cancer types.

Table 2: In Vitro Antiproliferative Activity of Trimetrexate in the NCI-60 Human Tumor Cell Line Panel (Selected Lines)

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.019 |

| K-562 | Leukemia | 0.021 |

| MOLT-4 | Leukemia | 0.016 |

| RPMI-8226 | Leukemia | 0.011 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.027 |

| NCI-H226 | Non-Small Cell Lung | 0.022 |

| NCI-H460 | Non-Small Cell Lung | 0.024 |

| Colon Cancer | ||

| COLO 205 | Colon | 0.023 |

| HCT-116 | Colon | 0.022 |

| HT29 | Colon | 0.026 |

| SW-620 | Colon | 0.021 |

| Breast Cancer | ||

| MCF7 | Breast | 0.025 |

| MDA-MB-231/ATCC | Breast | 0.028 |

| T-47D | Breast | 0.020 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | 0.022 |

| OVCAR-4 | Ovarian | 0.024 |

| Renal Cancer | ||

| 786-0 | Renal | 0.029 |

| A498 | Renal | 0.031 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.033 |

| DU-145 | Prostate | 0.035 |

| CNS Cancer | ||

| SF-295 | CNS | 0.020 |

| U251 | CNS | 0.026 |

| Melanoma | ||

| MALME-3M | Melanoma | 0.025 |

| SK-MEL-28 | Melanoma | 0.030 |

Assessment of Antitumor Activity in Murine Xenograft Models

The in vivo antitumor activity of trimetrexate has been investigated in various murine xenograft models. In preclinical studies, trimetrexate demonstrated a broader spectrum of antitumor activity than methotrexate (B535133). Preliminary results from these studies indicated activity against breast, non-small-cell lung, and head and neck tumors.

While specific tumor growth inhibition (TGI) percentages from comprehensive xenograft studies are not widely detailed in publicly available literature, the following table summarizes the observed preclinical in vivo activity.

Table 3: Summary of Preclinical In Vivo Antitumor Activity of Trimetrexate in Murine Models

| Cancer Type | Murine Model | Observed Antitumor Activity |

| Non-Small Cell Lung Cancer | Xenograft | Indicated activity in preclinical models. |

| Breast Cancer | Xenograft | Indicated activity in preclinical models. |

| Colorectal Carcinoma | Metastatic Model | No complete or partial responses observed at the tested doses and schedule. |

It is important to note that the antitumor activity of trimetrexate in these models can be influenced by the specific cell line used, the dosing schedule, and the route of administration.

Preclinical Assessment of Trimetrexate Monoacetate in Combination Therapies

Synergistic Interactions with Established Antineoplastic Agents (e.g., Fluorouracil, Cisplatin (B142131), Cyclophosphamide)

Preclinical research has consistently shown that the efficacy of this compound is significantly enhanced when used in combination with other cytotoxic agents. These synergistic effects have been observed in both in vitro cell line studies and in vivo animal models.

Fluorouracil: The combination of trimetrexate and fluorouracil has been a subject of considerable investigation. Studies in HCT-8 human colon cancer cells have demonstrated a sequence-dependent synergistic effect on cell kill. The most significant synergy was observed when cells were exposed to trimetrexate prior to the administration of fluorouracil. This sequential scheduling is critical for the enhanced antitumor effect. In vivo studies using a P388 leukemia model in mice further corroborated these findings, showing that a regimen of trimetrexate followed by fluorouracil led to a substantial increase in the lifespan of the treated animals.

Cisplatin and Cyclophosphamide (B585): In a key preclinical study utilizing the P388 leukemia mouse model, the combination of trimetrexate with cisplatin resulted in an enhanced tumor cell kill. Even more pronounced was the high degree of therapeutic synergism observed when trimetrexate was combined with cyclophosphamide. These findings underscore the potential of these combinations in treating hematological malignancies and possibly other cancers.

Below is a data table summarizing the key findings from a preclinical study on the combination of trimetrexate with fluorouracil, cisplatin, and cyclophosphamide in the P388 leukemia model.

| Treatment Group | Tumor Model | Key Finding | Citation |

| Trimetrexate + Fluorouracil | P388 Leukemia | Enhanced tumor cell kill and increased lifespan | nih.gov |

| Trimetrexate + Cisplatin | P388 Leukemia | Enhanced tumor cell kill | nih.gov |

| Trimetrexate + Cyclophosphamide | P388 Leukemia | High degree of therapeutic synergism | nih.gov |

Rationale for Combination Regimens Based on Complementary Mechanisms of Action

The observed synergy in preclinical models is rooted in the distinct yet complementary mechanisms of action of trimetrexate and its partner drugs.

With Fluorouracil: The biochemical rationale for the synergy between trimetrexate and fluorouracil is well-defined. Trimetrexate's inhibition of DHFR leads to an accumulation of dihydrofolate and a depletion of tetrahydrofolate cofactors. This, in turn, causes an increase in the intracellular pools of 5-phosphoribosyl-1-pyrophosphate (PRPP). The elevated PRPP levels enhance the conversion of fluorouracil to its active metabolite, 5-fluoro-uridine-5'-monophosphate (FUMP), thereby potentiating its cytotoxic effects. This mechanism highlights the importance of sequential administration, as pretreatment with trimetrexate "primes" the cancer cells for a more potent effect from fluorouracil.

With Cisplatin: The combination of trimetrexate with cisplatin, a DNA-damaging agent, is based on the principle of targeting different cellular processes. While trimetrexate disrupts the synthesis of DNA precursors, cisplatin directly damages DNA by forming intra- and inter-strand crosslinks. This dual assault on both the building blocks of DNA and the integrity of the DNA molecule itself can lead to an overwhelming level of cellular stress and apoptosis that is greater than the effect of either agent alone. Preclinical studies with the related antifolate, methotrexate, have shown supraadditive antitumor effects when combined with cisplatin, providing a strong basis for the investigation of trimetrexate in this context.

With Cyclophosphamide: Cyclophosphamide is an alkylating agent that, once activated in the liver, functions by cross-linking DNA strands, thereby inhibiting DNA replication and transcription. The rationale for combining trimetrexate with cyclophosphamide lies in their independent mechanisms of cytotoxicity. By simultaneously inhibiting the synthesis of new DNA and damaging existing DNA, this combination can effectively halt the proliferation of rapidly dividing cancer cells. The high degree of synergism observed in preclinical models suggests a powerful interaction that warrants further clinical exploration.

Advanced Research Methodologies and Analytical Techniques for Trimetrexate Monoacetate

In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., DHFR Activity Assays)

The primary mechanism of action of trimetrexate (B1681579) is the inhibition of dihydrofolate reductase, an essential enzyme in the folate metabolic pathway. In vitro biochemical assays are fundamental in characterizing the kinetics of this inhibition. DHFR activity assays are commonly employed to determine the potency of inhibitors like trimetrexate.

These assays typically measure the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction catalyzed by DHFR with NADPH as a cofactor. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. By performing these assays in the presence of varying concentrations of trimetrexate, researchers can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Trimetrexate has been shown to be a potent inhibitor of DHFR from various sources, including mammalian, protozoan, and bacterial. For instance, IC50 values for trimetrexate against human DHFR and Toxoplasma gondii DHFR have been reported to be 4.74 nM and 1.35 nM, respectively. Dihydrofolate reductase enzyme inhibition assays have also been utilized for the determination of trimetrexate levels in plasma.

Below is a table summarizing key parameters often determined in DHFR activity assays for inhibitors like trimetrexate.

| Parameter | Description | Typical Unit |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM or µM |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM or µM |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | µmol/min/mg |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | µM |

Chromatographic and Spectroscopic Methods for Quantification in Research Samples

Accurate quantification of trimetrexate and its metabolites in biological samples is critical for pharmacokinetic and metabolic studies. Chromatographic and spectroscopic methods are the gold standard for this purpose, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of trimetrexate in various biological matrices, including plasma. HPLC methods typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffer and an organic solvent. Detection is often achieved using an ultraviolet (UV) detector at a specific wavelength.

Sample preparation for HPLC analysis is a critical step to remove interfering substances from the biological matrix. Techniques such as solid-phase extraction (SPE) are commonly employed to isolate trimetrexate and its metabolites before injection into the HPLC system. The use of an internal standard is also crucial for accurate quantification.

Studies have reported HPLC methods with a limit of quantitation for trimetrexate in the low micromolar to nanomolar range, making them suitable for pharmacokinetic studies. It has been noted that plasma concentrations of trimetrexate determined by HPLC can sometimes differ from those determined by DHFR inhibition assays, suggesting the presence of active metabolites that also inhibit the enzyme.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. When coupled with advanced detection modalities such as tandem mass spectrometry (MS/MS), UPLC provides a highly sensitive and specific method for the quantification of trimetrexate and its metabolites.

UPLC-MS/MS methods have been developed for the determination of similar antifolate drugs, demonstrating the potential for this technique in trimetrexate analysis. These methods often involve a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). The high sensitivity of UPLC-MS/MS allows for the detection of very low concentrations of the drug and its metabolites, which is particularly important for detailed pharmacokinetic profiling.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are indispensable for evaluating the biological effects of trimetrexate on cancer cells and other cell types. These assays provide insights into the cellular response to drug treatment, including effects on proliferation, viability, cell cycle progression, and apoptosis.

A fundamental aspect of assessing the anticancer activity of trimetrexate is to determine its effect on cell proliferation and viability. Various assays are available for this purpose. Clonogenic assays, for example, measure the ability of single cells to grow into colonies, providing a stringent measure of cell survival after drug treatment.

Metabolic assays, such as the MTT, XTT, and WST-1 assays, are also widely used to assess cell viability. These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. Trimetrexate has been shown to inhibit the growth of various human and murine tumor cell lines in vitro.

The following table provides an overview of common cell proliferation and viability assays.

| Assay Type | Principle | Detection Method |

| Clonogenic Assay | Measures the ability of a single cell to form a colony. | Staining and counting of colonies |

| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. | Spectrophotometry |

| XTT Assay | Reduction of a tetrazolium salt (XTT) to a water-soluble formazan product by viable cells. | Spectrophotometry |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopy and cell counting |

Flow cytometry is a powerful technique for analyzing the effects of drugs on the cell cycle and for detecting apoptosis (programmed cell death). By staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide, flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that trimetrexate can cause cell cycle arrest, particularly in the S phase. For example, in L1210 leukemia cells, exposure to 30 nM trimetrexate resulted in cell cycle arrest in late G1 or early S phase, while a lower concentration of 3 nM caused a delay in progression through the S phase.

Flow cytometry can also be used to detect apoptosis by employing various markers. These include changes in cell morphology, the externalization of phosphatidylserine (B164497) on the cell surface (detected by Annexin V staining), and the activation of caspases. The analysis of DNA content by flow cytometry can also reveal a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Radiochemical Assays for Nucleic Acid Synthesis Inhibition

Radiochemical assays are a fundamental methodology for quantifying the impact of inhibitors on nucleic acid synthesis. These assays directly measure the incorporation of radiolabeled precursors into newly synthesized DNA and RNA, providing a precise measurement of the rate of synthesis. The principle behind this technique is that in the presence of an inhibitor like Trimetrexate monoacetate, which targets dihydrofolate reductase (DHFR), the production of essential precursors for DNA synthesis (specifically thymidylate) is curtailed. This leads to a measurable decrease in the incorporation of radiolabeled nucleosides into the DNA of treated cells compared to untreated controls.

A classic and widely used method is the tritiated thymidine (B127349) ([³H]thymidine) incorporation assay . revvity.comresearchgate.netthermofisher.com Thymidine is a nucleoside unique to DNA, and its radiolabeled form is readily taken up by cells and incorporated into new DNA strands during replication. The basic protocol involves:

Culturing cells in a suitable medium.

Exposing the cells to varying concentrations of this compound for a defined period.

Introducing a pulse of [³H]thymidine to the culture medium.

After an incubation period, the cells are harvested, and the unincorporated [³H]thymidine is washed away.

The DNA is then precipitated, typically using an acid like trichloroacetic acid (TCA), and collected on filters. reliatech.de

The radioactivity of the precipitated DNA on the filters is measured using a liquid scintillation counter.

The resulting counts per minute (CPM) are directly proportional to the amount of [³H]thymidine incorporated and thus reflect the rate of DNA synthesis. A significant reduction in CPM in Trimetrexate-treated cells indicates inhibition of DNA synthesis.

Similarly, the incorporation of other radiolabeled precursors can be used to assess the effects on DNA and RNA synthesis. For instance, studies have utilized [6-³H]deoxyuridine to monitor DNA synthesis inhibition. In human colon carcinoma cell lines, exposure to Trimetrexate resulted in a marked inhibition of [6-³H]deoxyuridine incorporation into DNA, demonstrating a direct impact on the thymidylate synthesis pathway. researchgate.net To measure RNA synthesis, radiolabeled uridine (B1682114) (e.g., [³H]uridine) would be used as the precursor, following a similar experimental principle. By comparing the effects on the incorporation of different precursors, researchers can dissect the specific metabolic pathways being inhibited.

Molecular Biology and Genetic Techniques for Mechanistic Studies

To delve deeper into the molecular mechanisms of this compound's action and the development of resistance, researchers employ a range of molecular biology and genetic techniques. These methods allow for the precise examination of the drug's effect on its target enzyme, dihydrofolate reductase (DHFR), at the gene and protein level.

Gene Expression Profiling (e.g., DHFR mRNA and Protein Levels)

Gene expression profiling is crucial for understanding how cells adapt to treatment with Trimetrexate. A primary mechanism of resistance to antifolates is the overexpression of the target enzyme, DHFR. This can occur through gene amplification, leading to increased transcription of the DHFR gene and consequently higher levels of DHFR protein.

Analysis of DHFR mRNA Levels: Techniques like quantitative real-time reverse transcription PCR (qRT-PCR) and Northern blotting are standard methods to quantify DHFR mRNA levels. researchgate.netnih.gov

qRT-PCR: This technique involves converting cellular mRNA into complementary DNA (cDNA) and then amplifying the DHFR cDNA using specific primers. The amount of amplified product is measured in real-time, allowing for precise quantification of the initial mRNA amount. Studies have shown that in certain antifolate-resistant cell lines, there is a marked increase in DHFR mRNA levels, which often correlates with drug resistance. nih.gov For example, a methotrexate-resistant subline of MOLT-3 human leukemia cells (MOLT-3/MTX10,000) was found to over-express the wild-type DHFR mRNA, confirming amplification of the wild-type gene as the resistance mechanism. nih.gov

Northern Blotting: This method involves separating total cellular RNA by gel electrophoresis, transferring it to a membrane, and then probing with a labeled DNA or RNA probe specific for the DHFR sequence. The intensity of the resulting band provides a measure of the DHFR mRNA abundance. researchgate.net

However, the cellular response to Trimetrexate is not always a straightforward increase in transcription. Some studies have found that while DHFR protein levels may increase upon treatment with antifolates, this is not always accompanied by a corresponding increase in DHFR mRNA levels. nih.gov This suggests the involvement of post-transcriptional or translational regulatory mechanisms, where the drug may enhance the stability of the DHFR protein or the efficiency of its translation, rather than increasing gene transcription. nih.gov

Analysis of DHFR Protein Levels: Western blotting is the primary technique used to measure the amount of DHFR protein in cell lysates. This method uses antibodies that specifically recognize and bind to the DHFR protein, allowing for its visualization and quantification. Increased DHFR protein levels are a common hallmark of resistance. In studies of Trimetrexate-resistant MOLT-3 cells, the increased levels of the DHFR enzyme were found to be proportional to the expression levels of DHFR mRNA. nih.gov

Site-Directed Mutagenesis and Protein Engineering for DHFR Variants

Site-directed mutagenesis is a powerful technique that allows researchers to introduce specific amino acid substitutions into the DHFR enzyme. This enables the study of the precise roles of individual amino acid residues in substrate binding, catalysis, and inhibitor affinity. By creating and characterizing DHFR variants, scientists can elucidate the molecular basis of Trimetrexate binding and identify mutations that confer drug resistance.

The process involves altering the DNA sequence of the DHFR gene, expressing the mutant protein (often in bacterial or yeast systems), purifying it, and then performing detailed kinetic analysis. These analyses typically determine the Michaelis constant (Km) for the substrates (dihydrofolate and NADPH), the catalytic rate (kcat), and the inhibition constant (Ki) for inhibitors like Trimetrexate.

A key finding from such studies is that mutations in the active site of DHFR can dramatically reduce the binding affinity of antifolates without completely abolishing the enzyme's catalytic function. For example, a study involving site-directed mutagenesis of murine DHFR created a double mutant, F31A/F34A (Phenylalanine at position 31 replaced by Alanine, and Phenylalanine at 34 replaced by Alanine). This engineered variant displayed remarkable resistance to methotrexate (B535133) but, critically, remained largely sensitive to Trimetrexate. acs.orgresearchgate.net

The kinetic data for this F31A/F34A mutant enzyme revealed the molecular basis for this differential resistance. While its catalytic efficiency was somewhat reduced compared to the wild-type enzyme, its affinity for methotrexate was drastically lowered. acs.org

Below is an interactive table summarizing the steady-state kinetic parameters for the wild-type and the F31A/F34A mutant murine DHFR.

| Parameter | Wild-Type DHFR | F31A/F34A Mutant DHFR | Fold Change |

| kcat (s-1) | 28.7 | 2.3 | 12.5x Decrease |

| Km (H2Folate) (µM) | 0.44 | 1.7 | 3.9x Increase |

| Km (NADPH) (µM) | 4.1 | 5.3 | 1.3x Increase |

Data adapted from a 2003 study in the Journal of Medicinal Chemistry. acs.org

The inhibition constants (Ki) further highlight the differential sensitivity of the F31A/F34A mutant to various antifolates.

| Inhibitor | Wild-Type DHFR Ki (nM) | F31A/F34A Mutant DHFR Ki (nM) | Fold Increase in Ki (Resistance) |

| Methotrexate (MTX) | 0.003 | 30.3 | 10,100x |

| Trimetrexate (TMTX) | 0.9 | 12.1 | 13.5x |

Data adapted from a 2003 study in the Journal of Medicinal Chemistry. acs.org

These findings, made possible through site-directed mutagenesis and detailed kinetic analysis, demonstrate that specific amino acid residues (F31 and F34) are critical for the high-affinity binding of methotrexate but are less crucial for the binding of Trimetrexate. acs.org Such engineered DHFR variants are invaluable research tools for understanding the structural basis of drug-enzyme interactions and can also be explored for applications in gene therapy to protect normal cells from the toxicity of certain chemotherapeutic agents. acs.org

Emerging Research Avenues and Future Directions for Trimetrexate Monoacetate

Exploration of Trimetrexate (B1681579) Monoacetate in Novel Biological Applications (e.g., Antiviral Activity against SARS-CoV-2)

The established role of Trimetrexate as an inhibitor of dihydrofolate reductase (DHFR) has prompted investigations into its potential for novel biological applications, including antiviral therapies. drugbank.com The synthesis of viral RNA and proteins is dependent on host cell metabolic pathways, including the folate pathway which is crucial for the production of nucleotides. By targeting DHFR, antifolates can disrupt the supply of purines and thymidylate, which are essential for viral replication.

While direct studies on Trimetrexate against SARS-CoV-2 are emerging, research on other folate antagonists provides a strong rationale for its investigation. For instance, methotrexate (B535133), another DHFR inhibitor, has been shown to potently inhibit SARS-CoV-2 replication, viral protein synthesis, and virus release in vitro. nih.gov This antiviral effect is achieved at concentrations similar to those used in established human therapies. nih.gov The mechanism is tied to the inhibition of purine (B94841) biosynthesis, which starves the virus of the necessary building blocks for its RNA genome. nih.gov Given that Trimetrexate also targets this fundamental pathway, it represents a candidate for drug repurposing efforts against SARS-CoV-2 and other viruses that rely heavily on the host's nucleotide synthesis machinery.

Researchers are exploring the efficacy of various compounds that target host processes essential for SARS-CoV-2 replication. stanford.edu This strategy includes investigating inhibitors of viral enzymes and entry mechanisms. stanford.eduuio.no The potential for Trimetrexate to be part of a combination therapy, possibly with direct-acting antivirals, is a promising area of future research to achieve synergistic effects and combat viral infections.

Development of Next-Generation Analogs with Enhanced Biological Properties (e.g., Improved Selectivity, Overcoming Resistance)

A significant focus of ongoing research is the development of next-generation Trimetrexate analogs designed to overcome the limitations of the parent compound, such as drug resistance and off-target toxicity. The goal is to create new chemical entities with improved selectivity for target enzymes in cancer cells or pathogens and enhanced efficacy against resistant phenotypes. nih.gov

Strategies for developing improved analogs often involve chemical modifications to the core quinazoline (B50416) structure of Trimetrexate. nih.gov These modifications aim to achieve a better balance between DNA binding and interaction with specific protein factors, which can enhance selectivity. researchgate.net For example, research on analogs of other complex natural products has shown that even minor chemical changes can significantly impact biological activity and selectivity, paving the way for the development of next-generation therapeutic agents. researchgate.netbohrium.com

One of the key challenges with antifolate therapies is acquired resistance, which can occur through mechanisms such as increased expression of DHFR or decreased drug transport into cells. documentsdelivered.com Pemetrexed, another novel antifolate, has demonstrated activity against cells that have developed resistance to other antifolates, highlighting the potential for new analogs to have distinct and advantageous pharmacological profiles. nih.gov The development of Trimetrexate analogs could follow a similar path, aiming for compounds that are less susceptible to known resistance mechanisms, thereby offering a wider therapeutic window and greater clinical utility.

| Research Goal | Developmental Strategy | Desired Outcome |

| Improved Selectivity | Modify side chains to enhance interaction with target protein factors. | Reduced off-target effects and lower toxicity. |

| Overcoming Resistance | Design analogs that are not substrates for efflux pumps or are effective against cells with amplified DHFR. | Maintained efficacy in resistant tumors or pathogens. |

| Enhanced Potency | Optimize the chemical structure for tighter binding to the DHFR active site. | Lower effective concentrations and potentially reduced side effects. |

Advanced Preclinical Models for Predicting and Overcoming Complex Resistance Phenotypes

To better understand and counteract the development of resistance to Trimetrexate, researchers are turning to advanced preclinical models that more accurately mimic human disease. These "patient avatar" models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), are proving invaluable for studying drug resistance mechanisms and testing novel therapeutic strategies. nih.gov

PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, have been shown to mirror the therapeutic responses observed in patients, making them powerful tools for predicting clinical outcomes and identifying resistance mechanisms as they emerge. nih.gov Similarly, PDOs, which are three-dimensional cultures of a patient's tumor cells, can be used for high-throughput drug screening to test the efficacy of new Trimetrexate analogs or combination therapies against a specific tumor's genetic background. nih.gov

These sophisticated models can help to:

Identify biomarkers that predict sensitivity or resistance to Trimetrexate.

Elucidate the complex genetic and epigenetic changes that lead to acquired resistance.

Test the efficacy of next-generation analogs or combination therapies designed to overcome specific resistance mechanisms. documentsdelivered.com

Simulate clinical trial scenarios to optimize treatment strategies before they are applied in patients. nih.gov

For instance, a preclinical mouse model was successfully developed to study resistance to the EGFR inhibitor osimertinib (B560133) due to MET amplification in lung cancer. mdpi.com This model not only mimics the clinical resistance scenario but also serves as a platform to test combination therapies aimed at overcoming it. mdpi.com Similar models could be generated to investigate Trimetrexate resistance, accelerating the development of more effective and durable treatment regimens.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)

The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of Trimetrexate's mechanism of action and the cellular responses it elicits. pharmalex.com These unbiased, high-throughput approaches provide a global view of the molecular changes within a cell or organism upon drug treatment, offering deep insights into efficacy, toxicity, and resistance. mdpi.comnih.gov

Metabolomics , the study of small molecules or metabolites, can directly assess the biochemical impact of Trimetrexate. By inhibiting DHFR, Trimetrexate disrupts folate metabolism; metabolomics can precisely quantify the resulting downstream changes in nucleotide, amino acid, and other metabolic pathways. nih.gov This can help identify biomarkers of drug response and reveal metabolic vulnerabilities that could be targeted in combination therapies. mdpi.com

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications that occur in response to Trimetrexate treatment. nih.gov This is crucial for understanding mechanisms of resistance, such as the upregulation of DHFR or other bypass pathway proteins. figshare.com Combining proteomics with metabolomics provides a powerful, integrated view of the drug's effect, connecting changes in protein expression to functional metabolic outputs. nih.govfigshare.com

The application of these omics technologies within the context of advanced preclinical models allows for a systems-level understanding of drug action. researchgate.net This integrated approach can accelerate the discovery of new drug targets, the validation of next-generation Trimetrexate analogs, and the development of personalized therapeutic strategies to improve patient outcomes. nih.gov

Q & A

Q. What is the biochemical mechanism of trimetrexate monoacetate's inhibition of dihydrofolate reductase (DHFR), and how does this inform experimental design in enzymatic assays?

this compound acts as a competitive inhibitor of DHFR, binding to the enzyme's active site and blocking the reduction of dihydrofolate to tetrahydrofolate. This disrupts nucleotide synthesis, leading to impaired DNA/RNA production. To study this, researchers should perform enzyme kinetic assays (e.g., spectrophotometric monitoring of NADPH oxidation) under varying substrate/inhibitor concentrations. Calculate IC₅₀ values using nonlinear regression models, and validate specificity by comparing inhibition across DHFR isoforms (human vs. Toxoplasma gondii) .

Q. What are the standard protocols for administering trimetrexate in preclinical models of Pneumocystis carinii pneumonia (PCP), and how is leucovorin rescue optimized?

In murine models, trimetrexate is typically dosed at 45 mg/m²/day via intravenous injection for 21 days, paired with leucovorin (80 mg/m² every 6 hours) to mitigate hematologic toxicity. Researchers must adjust leucovorin timing to overlap with trimetrexate's elimination half-life (~11.4 hours) and monitor serum creatinine and liver enzymes to avoid nephrotoxicity/hepatotoxicity. Use pharmacokinetic modeling to optimize rescue schedules .

Q. How should researchers address contradictory data on trimetrexate's cytotoxicity in log-phase vs. plateau-phase cell cultures?

Contradictions arise due to cell cycle phase specificity. Trimetrexate predominantly targets S-phase cells, as shown in synchronized CHO cells exposed to 50 µM for 2 hours. For plateau-phase cultures, consider supplementing with exogenous folates or using flow cytometry to assess cell cycle distribution before treatment. Normalize cytotoxicity data to the proportion of S-phase cells .

Advanced Research Questions

Q. What experimental strategies can elucidate trimetrexate's synergistic effects with fluorodeoxyuridine (FdUrd) in murine leukemia models?